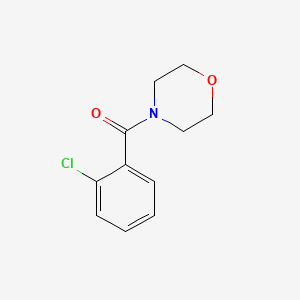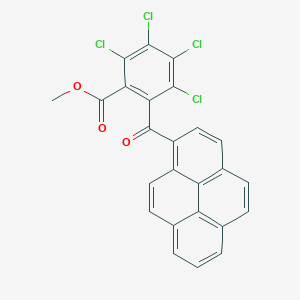![molecular formula C20H25ClN4O B4949474 1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-phenylurea](/img/structure/B4949474.png)
1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-phenylurea is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group, a piperazine ring, and a phenylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-phenylurea typically involves the reaction of 4-(4-chlorophenyl)piperazine with a suitable propylating agent, followed by the introduction of a phenylurea group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-phenylurea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of 1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-phenylurea involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. This can lead to changes in mood, cognition, and behavior.
類似化合物との比較
Similar Compounds
Trazodone: A related compound used as an antidepressant.
Nefazodone: Another antidepressant with a similar structure.
Buspirone: An anxiolytic agent with a piperazine moiety.
Uniqueness
1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-phenylurea is unique due to its specific combination of structural features, which may confer distinct pharmacological properties
特性
IUPAC Name |
1-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O/c21-17-7-9-19(10-8-17)25-15-13-24(14-16-25)12-4-11-22-20(26)23-18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXKEMYWRHLUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4949405.png)
![N-[(1-methylpiperidin-4-ylidene)amino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B4949408.png)
![N-[(4-chlorophenyl)-phenylmethyl]-1-(2-phenylethyl)piperidin-4-amine](/img/structure/B4949412.png)

![(5E)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-1-(3-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4949434.png)
![2-Chloro-3-[4-[[4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]phenyl]methyl]anilino]naphthalene-1,4-dione](/img/structure/B4949447.png)
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide](/img/structure/B4949455.png)
![N-(4-cyanophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B4949461.png)
![3-bromo-N'-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B4949479.png)
![5-amino-1-(4-chloro-3-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4949490.png)
![(4Z)-10-bromo-4-[(4-bromophenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B4949492.png)
![2-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1H-benzimidazole](/img/structure/B4949494.png)
![2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole](/img/structure/B4949497.png)
